![molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7](/img/structure/B1367146.png)
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Overview
Description
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, otherwise known as 1,2,4-cyclohexanetricarboxylic acid or CTA, is a cyclic organic compound that is used in a variety of scientific applications. CTA is a cyclic organic compound that is composed of a six-carbon ring with three carboxyl groups attached. It is a white, crystalline, water-soluble solid that is slightly soluble in ethanol, acetone, and other organic solvents. CTA is a versatile compound that can be used for a variety of scientific applications, including synthesis, research, and lab experiments.
Scientific Research Applications
Coordination Chemistry and Material Science
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, as a member of cyclohexanepolycarboxylic acids, plays a significant role in coordination chemistry. It has potential applications in materials science, particularly as magnetic materials. The conformational transformation of these acids in the presence of various metal ions under hydrothermal conditions has been studied, offering insights into their applications in developing advanced materials (Lin & Tong, 2011).
Crystal Structure and Hydrogen Bond Networks
Research on 1,3,5-Cyclohexanetricarboxylic Acid, a related compound, has shown that it forms complex hydrogen bond networks when crystallized with other compounds. This property is crucial for designing interpenetrated networks using retrosynthetic strategies, which can have significant implications in crystal engineering and the design of new materials (Bhogala, Vishweshwar, & Nangia, 2002).
Synthesis of Phenanthrenes and Other Compounds
The acid has been involved in novel synthesis methods, such as the tandem acylation-cycloalkylation process, which is a method to create phenanthrenes, indicating its utility in organic synthesis and the pharmaceutical industry (Ramana & Potnis, 1996).
Photoremovable Protecting Group for Carboxylic Acids
Another study explored the use of derivatives of this acid as a photoremovable protecting group in organic synthesis or biochemistry. This application is crucial for developing 'caged compounds,' which have a variety of applications in molecular biology and drug development (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Cocrystal Formation
The acid forms cocrystals with various compounds, creating molecular complexes with distinct hydrogen bonding. This property is significant in developing new pharmaceuticals and understanding the nature of molecular interactions (Bhogala & Nangia, 2003).
properties
IUPAC Name |
(1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDADANUZETTI-NGJCXOISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid | |
CAS RN |
76784-95-7 | |
Record name | (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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